molecular formula C24H22ClNO B594092 JWH 398 8-chloronaphthyl isomer CAS No. 1366067-88-0

JWH 398 8-chloronaphthyl isomer

Cat. No. B594092
CAS RN: 1366067-88-0
M. Wt: 375.896
InChI Key: LZLCJWHUCAXUOX-UHFFFAOYSA-N
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Description

“JWH 398 8-chloronaphthyl isomer” is an analgesic chemical from the naphthoylindole family . It acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This synthetic chemical compound was identified by the EMCDDA as an ingredient in three separate “herbal incense” products purchased from online shops between February and June 2009 . It was discovered by, and named after, John W. Huffman .


Molecular Structure Analysis

The molecular formula of “JWH 398 8-chloronaphthyl isomer” is C24H22ClNO . Its molecular weight is 375.9 g/mol . The InChI code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 . The Canonical SMILES is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “JWH 398 8-chloronaphthyl isomer” include a molecular weight of 375.9 g/mol , a XLogP3-AA of 6.9 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 6 , an exact mass of 375.1389920 g/mol , a monoisotopic mass of 375.1389920 g/mol , a topological polar surface area of 22 Ų , a heavy atom count of 27 , and a complexity of 509 .

properties

IUPAC Name

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLCJWHUCAXUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017322
Record name JWH-398 8-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 398 8-chloronaphthyl isomer

CAS RN

1366067-88-0
Record name JWH-398 8-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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